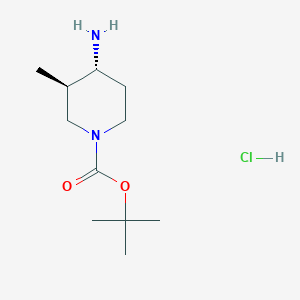
N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine, also known as PPOA, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique molecular structure that makes it an attractive candidate for various research purposes, including drug discovery, medicinal chemistry, and biological studies.
Mecanismo De Acción
The mechanism of action of N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and division. N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for eliminating cancer cells from the body.
Biochemical and Physiological Effects:
N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest, inhibiting angiogenesis, and promoting apoptosis. N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This makes it an attractive candidate for cancer research and drug discovery. However, the synthesis of N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine is a complex and time-consuming process, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine. One potential direction is the development of N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory properties of N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine. Additionally, further studies are needed to determine the safety and toxicity of N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine in vivo, which will be important for its potential clinical applications.
Aplicaciones Científicas De Investigación
N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine has been extensively used in scientific research due to its unique properties and potential applications. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. N-Phenyl-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-phenyl-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-2-4-11(5-3-1)15-13-17-16-12(18-13)10-6-8-14-9-7-10/h1-9H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQHHVPFQWLIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936588 | |
| Record name | N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1617-94-3 | |
| Record name | 1,3,4-Oxadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










amine hydrobromide](/img/structure/B1652800.png)
amine hydrobromide](/img/structure/B1652801.png)

![2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1652804.png)


